molecular formula C13H12ClNO2 B1421290 Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate CAS No. 1133115-70-4

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Cat. No.: B1421290
CAS No.: 1133115-70-4
M. Wt: 249.69 g/mol
InChI Key: VZYCKZKXAVZPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS 1133115-70-4) is a halogenated quinoline derivative featuring a chlorine atom at position 4, methyl groups at positions 7 and 8, and a methyl ester at position 2. Its molecular formula is C₁₃H₁₂ClNO₂, with a molecular weight of 249.69 g/mol . The compound is synthesized through chlorination and alkylation reactions, as inferred from analogous pathways described for structurally related quinolines (e.g., chlorination of selenadiazoloquinolones in ). Its ester group and halogen substituents make it a versatile intermediate in medicinal chemistry and materials science, particularly for further functionalization via hydrolysis or coupling reactions .

Properties

IUPAC Name

methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCKZKXAVZPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674841
Record name Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-70-4
Record name Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Doebner–von Miller Reaction

The Doebner–von Miller reaction is a classical and highly regarded method for synthesizing quinoline derivatives, especially methylquinolines, which serve as precursors for methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate.

Procedure Overview:

  • Starting materials typically include 2-aminobenzaldehyde derivatives and α,β-unsaturated carbonyl compounds .
  • The reaction proceeds via condensation under acidic conditions, often employing strong acids like phosphoric acid or polyphosphoric acid (PPA).
  • The process involves cyclization and subsequent oxidation steps to form the quinoline core.

Research Findings:

  • Yalgin et al. demonstrated that continuous flow reactions using modified Doebner–von Miller protocols can efficiently produce 2-methylquinoline derivatives with high purity, which can be further functionalized to introduce chlorines and methyl groups at specific positions.

Friedländer and Pfitzinger Reactions

The Friedländer synthesis is another classical approach involving the condensation of 2-aminobenzaldehyde with ketones or aldehydes, leading to quinoline derivatives.

  • Friedländer reaction is especially useful for synthesizing methylated quinolines with specific substitutions.
  • Pfitzinger reaction involves isatin derivatives reacting with ketones under basic or acidic conditions, producing quinoline-2-carboxylic acids or esters.

Application:

  • These reactions are adaptable for introducing methyl groups at the 7 and 8 positions by selecting appropriate methylated starting materials or through subsequent methylation steps.

Skraup Synthesis

The Skraup synthesis employs aniline derivatives, glycerol, and oxidizing agents like nitrous acid or arsenic acid to produce quinoline derivatives. Although more classical and less selective, it provides a route to quinoline cores that can be further derivatized.

Modern Synthetic Strategies and Innovations

Multi-Catalytic One-Pot Synthesis

Recent advancements focus on one-pot multi-step reactions utilizing twin catalysts to improve efficiency and selectivity. For example, a combination of ferric chloride supported on silica and zinc chloride has been employed to catalyze the formation of quinoline derivatives directly from simpler precursors, reducing the number of purification steps.

Research Highlights:

  • Such catalytic systems facilitate cyclization, chlorination, and methylation steps simultaneously.
  • The process involves initial formation of the quinoline core via cyclization, followed by selective chlorination at the 4-position, and methylation at positions 7 and 8.

Direct Functionalization of Quinoline Cores

Another innovative approach involves direct C-H activation and selective halogenation of pre-formed quinoline rings, followed by esterification to introduce the carboxylate group at the 2-position.

Key Techniques:

  • Use of strong oxidants and halogenating agents (e.g., N-chlorosuccinimide, NBS) for regioselective chlorination.
  • Methylation via methyl iodide or dimethyl sulfate under basic conditions.

Specific Synthetic Route for this compound

Based on the literature and recent patents, a typical synthetic route involves:

Step Description Reagents & Conditions References
1 Formation of quinoline core Condensation of 2-aminobenzaldehyde with methyl acetoacetate Classical Friedländer or Pfitzinger reaction
2 Methylation at 7 and 8 positions Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Standard methylation protocols
3 Regioselective chlorination at the 4-position N-chlorosuccinimide (NBS), radical initiator, controlled temperature Halogenation of methylated quinoline
4 Esterification at the 2-position Carboxylation or esterification with methyl chloroformate Esterification under basic or acidic conditions

Notes on Optimization and Purification

  • Reaction Conditions: Precise temperature control during chlorination prevents over-halogenation.
  • Catalysts: Use of Lewis acids like zinc chloride enhances regioselectivity.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, dichloromethane) ensures high purity.

Summary of Research Findings

Aspect Findings References
Efficiency Multi-step reactions can be streamlined into one-pot processes with twin catalysts
Selectivity Regioselective halogenation and methylation are achievable via controlled conditions
Purity Recrystallization and chromatography are effective for purification

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and reduced quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate serves as a crucial building block for synthesizing pharmaceutical agents aimed at treating infectious diseases and cancer. Its derivatives are being investigated for their potential to inhibit specific enzymes involved in disease pathways.

Biological Studies

This compound functions as a probe in biological assays to study enzyme interactions and cellular processes. Preliminary studies indicate that it exhibits:

  • Antimicrobial Properties : Effective against certain bacteria and fungi.
  • Anticancer Activity : In vitro studies suggest potential efficacy against various cancer cell lines.
  • Enzyme Inhibition : Investigated for inhibiting enzymes critical to different biological pathways.

Case Studies and Experimental Data

  • Antimalarial Research : A study explored hybrid compounds derived from this compound, demonstrating enhanced antimalarial activity against Plasmodium falciparum strains. The synthesized hybrids showed EC50 values significantly lower than traditional treatments like chloroquine .
  • Anticancer Activity : Research indicated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved enzyme inhibition that disrupted cancer cell proliferation .
  • Antimicrobial Studies : Investigations into its antimicrobial properties revealed effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The chlorine at position 4 in the target compound enhances electrophilic substitution reactivity compared to the hydroxyl group in its analogue (CAS 52979-32-5). This difference also impacts solubility, as the hydroxyl group increases polarity .
  • Methyl groups at positions 7 and 8 sterically hinder reactions at adjacent positions but improve thermal stability and lipophilicity, making the compound suitable for hydrophobic environments .

Halogen Diversity :

  • The dichloro-fluoro analogue (CAS 1150164-82-1) exhibits higher molecular weight and reactivity due to multiple electron-withdrawing groups, enabling applications in cross-coupling reactions .

Physicochemical Properties

Property This compound Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
LogP (Predicted) ~2.8 ~1.5 ~3.1
Solubility Low in water; soluble in DMSO, chloroform Moderate in polar solvents (e.g., methanol) Low in water; soluble in organic solvents
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C) High (decomposition >250°C)

Biological Activity

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a compound belonging to the quinoline family, characterized by its unique molecular structure, which includes a chloro group at the 4-position and two methyl groups at the 7 and 8 positions of the quinoline ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C13H12ClNO2
  • Molecular Weight : 249.69 g/mol
  • Key Features : The presence of the chloro and methyl substituents contributes to its unique reactivity and biological properties.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : In vitro studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines.
  • Enzyme Inhibition : It is investigated for its ability to inhibit specific enzymes involved in various biological pathways, which may have therapeutic implications.

The mechanism of action for this compound involves its interaction with molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, making it a candidate for further therapeutic exploration.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below are some key findings:

StudyBiological ActivityIC50 Value (μM)Notes
AntimicrobialNot specifiedDemonstrated inhibition against various bacterial strains.
Anticancer39.6 ± 14 (HCT-116)Exhibited cytotoxic effects on colorectal cancer cell line.
Enzyme Inhibition0.391 ± 0.090Effective as a dihydroorotate dehydrogenase inhibitor.

Comparative Analysis with Similar Compounds

The distinct positioning of substituents in this compound contributes to its unique chemical reactivity compared to other quinoline derivatives:

Compound NameMolecular FormulaKey Features
Methyl 4-chloro-6,8-dimethylquinoline-2-carboxylateC13H12ClNO2Different position of chloro group
Methyl quinolone-2-carboxylateC10H9NO2Lacks chloro substituent; simpler structure
Methyl 5-chloro-7-methylquinoline-2-carboxylateC13H12ClNO2Chloro group at a different position

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chlorination and functional group modifications of quinoline precursors. For example, chlorination of selenadiazoloquinolones followed by reductive deselenation can yield 4-chloro-7,8-diaminoquinoline derivatives, which may be further functionalized . Key factors include temperature control (e.g., 60–80°C for chlorination), solvent choice (e.g., dichloromethane or DMF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • LCMS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 265.7) and fragmentation patterns .
  • NMR : ¹H NMR reveals substituent environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .

Q. How is X-ray crystallography applied to determine its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL (for small-molecule refinement) and visualized with ORTEP-3 . Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bonding analysis via graph set notation (e.g., R₂²(8) motifs for dimeric interactions) .
  • Validation using WinGX for symmetry and displacement parameter checks .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro and 7,8-dimethyl substituents influence reactivity?

  • Methodological Answer :

  • Steric Effects : The 7,8-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the 2-carboxylate moiety.
  • Electronic Effects : The electron-withdrawing chloro group at C4 polarizes the quinoline ring, enhancing electrophilic substitution at C3 or C5. Computational studies (e.g., DFT) can quantify charge distribution .
  • Case Study : In LiAlH4 reductions, the chloro group stabilizes intermediates via resonance, while methyl groups slow diffusion-controlled steps .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare XRD bond lengths (e.g., C-Cl = 1.73 Å) with DFT-optimized geometries.
  • Dynamic NMR : Resolve ambiguities in substituent conformation (e.g., methyl rotation barriers).
  • High-Resolution MS : Differentiate isobaric fragments (e.g., Cl vs. CH3CH2 losses) .

Q. How can hydrogen bonding networks be engineered to modify crystallization behavior?

  • Methodological Answer :

  • Co-crystallization : Introduce complementary H-bond donors (e.g., carboxylic acids) to form robust R₂²(8) motifs.
  • Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to stabilize π-π stacking while minimizing competing interactions.
  • Graph Set Analysis : Map interactions using Etter’s rules to predict packing motifs (e.g., chains vs. dimers) .

Applications in Research

  • Drug Discovery : The quinoline core is a scaffold for kinase inhibitors; the 4-chloro group enhances target binding affinity .
  • Materials Science : Methyl and chloro substituents tune photoluminescence properties for OLED applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 2
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.